molecular formula C20H18FNO4S B282412 5-(4-fluorophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-fluorophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282412
M. Wt: 387.4 g/mol
InChI Key: DRTFUKZFEVUWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as THF-FP, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of pyrrolidinone derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of THF-FP is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of oxidative stress and inflammation. It has also been shown to have an effect on the expression of certain genes involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
THF-FP has been shown to have various biochemical and physiological effects, including the inhibition of the production of pro-inflammatory cytokines, the reduction of oxidative stress, and the modulation of various signaling pathways. It has also been shown to have an effect on the expression of certain genes involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using THF-FP in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising candidate for further research. However, one limitation of using THF-FP in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving THF-FP. One potential area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential as a treatment for various neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of THF-FP and its potential as a therapeutic agent for other diseases such as diabetes and cardiovascular disease.

Synthesis Methods

The synthesis of THF-FP involves a multi-step process that includes the reaction of 4-fluorobenzaldehyde with tetrahydrofuran, followed by the addition of thienylacetic acid and then the cyclization of the resulting intermediate. The final product is obtained after purification and isolation using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

THF-FP has been studied extensively for its potential as a therapeutic agent in various scientific research studies. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C20H18FNO4S

Molecular Weight

387.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H18FNO4S/c21-13-7-5-12(6-8-13)17-16(18(23)15-4-2-10-27-15)19(24)20(25)22(17)11-14-3-1-9-26-14/h2,4-8,10,14,17,24H,1,3,9,11H2

InChI Key

DRTFUKZFEVUWTL-UHFFFAOYSA-N

SMILES

C1CC(OC1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)F

Canonical SMILES

C1CC(OC1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)F

Origin of Product

United States

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